![molecular formula C19H13F2NO B11092197 4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B11092197.png)

4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

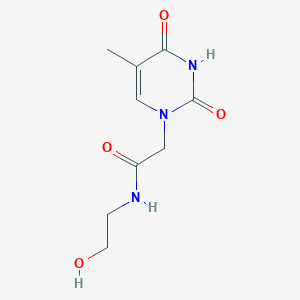

La 4-(3,4-difluorophényl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one est un composé organique synthétique qui appartient à la classe des dérivés de la quinoléine. Les dérivés de la quinoléine sont connus pour leurs diverses activités biologiques et ont fait l'objet de nombreuses études pour leurs applications thérapeutiques potentielles. Ce composé particulier présente un groupe difluorophényle lié à un noyau dihydrobenzoquinolinone, ce qui contribue à ses propriétés chimiques et biologiques uniques.

Méthodes De Préparation

La synthèse de la 4-(3,4-difluorophényl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one peut être réalisée par différentes voies synthétiques. Une méthode courante implique la cyclisation des penta-2,4-diénamides catalysée par l'acide sulfurique concentré (H₂SO₄). Cette réaction se déroule via la formation d'un superelectrophile dicationique, suivie d'une cyclisation nucléophile intramoléculaire . Une autre approche implique la réaction de la 8-hydroxy-7-pipéridinométhylquinoléine avec des ylures de pyridinium, conduisant à la formation de 2-acyl-2,3-dihydro-furo[3,2-h]quinoléines .

Analyse Des Réactions Chimiques

La 4-(3,4-difluorophényl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium (KMnO₄) et des agents réducteurs tels que le borohydrure de sodium (NaBH₄). Les réactions de substitution impliquent souvent des agents halogénants comme le brome (Br₂) ou le fluor (F₂). Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés, mais ils impliquent généralement des modifications du noyau quinoléine ou du groupe difluorophényle .

Applications De Recherche Scientifique

La 4-(3,4-difluorophényl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one a été étudiée pour ses applications potentielles dans divers domaines scientifiques. En chimie, elle sert d'intermédiaire précieux pour la synthèse de molécules plus complexes. En biologie et en médecine, elle a montré un potentiel en tant qu'agent anticancéreux en raison de sa capacité à inhiber la prolifération des cellules cancéreuses. Des études ont démontré son efficacité contre des lignées cellulaires telles que Hela, A549, HepG2 et MCF-7 . De plus, sa structure unique en fait un candidat pour une utilisation dans les matériaux luminescents et la bio-imagerie .

Mécanisme d'action

Le mécanisme d'action de la 4-(3,4-difluorophényl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques. On pense qu'elle exerce ses effets en se liant à et en inhibant des enzymes ou des récepteurs clés impliqués dans les processus cellulaires. Par exemple, des études de docking moléculaire ont révélé ses orientations de liaison dans le site actif de c-Met, une tyrosine kinase réceptrice impliquée dans la progression du cancer . La capacité du composé à interférer avec la synthèse de l'ADN et à induire l'apoptose dans les cellules cancéreuses contribue également à son activité anticancéreuse.

Mécanisme D'action

The mechanism of action of 4-(3,4-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cellular processes. For example, molecular docking studies have revealed its binding orientations in the active site of c-Met, a receptor tyrosine kinase implicated in cancer progression . The compound’s ability to interfere with DNA synthesis and induce apoptosis in cancer cells further contributes to its anti-cancer activity.

Comparaison Avec Des Composés Similaires

La 4-(3,4-difluorophényl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one peut être comparée à d'autres dérivés de la quinoléine, tels que les dérivés de la 2,3,4,5-tétrahydro-1H-pyrido-[4,3-b]indole. Bien que les deux classes de composés présentent une activité anticancéreuse, la présence du groupe difluorophényle dans la 4-(3,4-difluorophényl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one améliore sa puissance et sa sélectivité . D'autres composés similaires comprennent les quinazolinones et les quinoxalin-2(1H)-ones, qui possèdent également des activités biologiques diverses et ont été étudiés pour leur potentiel thérapeutique .

Propriétés

Formule moléculaire |

C19H13F2NO |

|---|---|

Poids moléculaire |

309.3 g/mol |

Nom IUPAC |

4-(3,4-difluorophenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |

InChI |

InChI=1S/C19H13F2NO/c20-16-8-6-12(9-17(16)21)15-10-18(23)22-19-13-4-2-1-3-11(13)5-7-14(15)19/h1-9,15H,10H2,(H,22,23) |

Clé InChI |

QDOVJKFSTIKGOV-UHFFFAOYSA-N |

SMILES canonique |

C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC(=C(C=C4)F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-bromo-4,6-difluorophenyl)-2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B11092119.png)

![4-(3-Methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-2-(morpholinomethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11092125.png)

![[4-Methoxy-2-(methoxycarbonyl)-4-oxobutyl][(2-oxopyrrolidin-1-yl)methyl]phosphinate](/img/structure/B11092146.png)

![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11092154.png)

![ethyl (2Z)-7-methyl-2-[(5-nitrofuran-2-yl)methylidene]-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11092160.png)

![(2E,5E)-5-(1-ethylquinolin-2(1H)-ylidene)-2-[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B11092166.png)

![N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}-2-fluorobenzamide](/img/structure/B11092170.png)

![4-(3,4-dimethylphenyl)-2-{2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-nitrophenyl}phthalazin-1(2H)-one](/img/structure/B11092176.png)

![3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoic acid](/img/structure/B11092178.png)

![N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-methoxybenzohydrazide](/img/structure/B11092187.png)

![N-(2-{3-[(4-chlorophenyl)carbonyl]-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl}ethyl)acetamide](/img/structure/B11092188.png)